molecular formula C6H9NO B7941932 3-(Prop-2-yn-1-yl)azetidin-3-ol

3-(Prop-2-yn-1-yl)azetidin-3-ol

Cat. No.: B7941932
M. Wt: 111.14 g/mol
InChI Key: VXBXLUISCYILLJ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)azetidin-3-ol is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered ring containing nitrogen. The presence of the prop-2-yn-1-yl group and the hydroxyl group on the azetidine ring makes this compound unique and interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 3-(Prop-2-yn-1-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Prop-2-yn-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(Prop-2-yn-1-yl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(Prop-2-yn-1-yl)azetidin-3-ol can be compared with other azetidine derivatives such as 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one. These compounds also exhibit significant biological activities, particularly in cancer treatment, due to their ability to inhibit tubulin polymerization . this compound is unique due to its specific structural features and the presence of the hydroxyl group, which may contribute to its distinct biological activities.

Properties

IUPAC Name

3-prop-2-ynylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6(8)4-7-5-6/h1,7-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBXLUISCYILLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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